molecular formula C23H26N2O2S2 B2942184 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 954672-58-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2942184
CAS RN: 954672-58-3
M. Wt: 426.59
InChI Key: TZFSVVWAIFBAET-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Properties

  • Synthesis of Optically Active Compounds

    Optically active atropisomeric tetrahydroquinolines with an N-C chiral axis, similar in structure to the queried compound, have been synthesized via catalytic enantioselective reactions. These compounds exhibited notable changes in their rotation barriers upon the addition of methane sulfonic acid, highlighting their potential for molecular studies (Suzuki et al., 2015).

  • Molecular and Crystal Structures

    The molecular and crystal structures of compounds related to the queried chemical, particularly those incorporating elements like methyl 5,6-dihydroimidazo[5,1-a]isoquinoline-1-carboxylate, have been determined through X-ray crystallography. This suggests its utility in structural and material sciences (Allin et al., 2005).

Chemical Reactions and Transformations

  • Modular Synthesis Applications

    The queried compound is potentially applicable in modular synthesis, similar to the copper-catalyzed regiocontrolled reactions that create 4-aminoquinolines. Such processes demonstrate the versatility of related compounds in synthesizing diverse chemical structures (Oh et al., 2017).

  • Reactivity with Methanesulfonic Acid

    The reactivity of dihydroisoquinoline-derived oxaziridines with methanesulfonic acid has been studied, indicating possible reactions of similar compounds with sulfonic acids. This type of study can aid in understanding the chemical behavior of the queried compound (Kammoun et al., 2011).

Potential Biological Applications

  • Inhibition Studies

    Compounds structurally related to the queried chemical have been investigated for their inhibitory effects on enzymes like phenylethanolamine N-methyltransferase (PNMT). Such studies suggest potential pharmacological or biochemical applications (Grunewald et al., 2005).

  • Drug Metabolism Research

    The queried compound may have relevance in the field of drug metabolism, as indicated by studies on similar compounds. For example, the biaryl-bis-sulfonamide AMPA receptor potentiator and its mammalian metabolites were studied using microbial-based systems, illustrating the compound's potential in pharmacokinetics (Zmijewski et al., 2006).

  • Carbonic Anhydrase Inhibition

    Sulfonamide derivatives, structurally akin to the queried compound, have been studied as inhibitors of carbonic anhydrases. This suggests possible research applications in enzyme inhibition and drug discovery (Supuran et al., 2013).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-18-5-4-6-19(13-18)17-29(26,27)24-14-23(22-10-12-28-16-22)25-11-9-20-7-2-3-8-21(20)15-25/h2-8,10,12-13,16,23-24H,9,11,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFSVVWAIFBAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(m-tolyl)methanesulfonamide

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